N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(4-Chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 1,2,3,4-tetrahydroquinazoline core with a 4-chlorobenzyl substituent at position 1, a pentyl chain at position 3, and a carboxamide group at position 5.
Properties
CAS No. |
892263-58-0 |
|---|---|
Molecular Formula |
C21H22ClN3O3 |
Molecular Weight |
399.88 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22ClN3O3/c1-2-3-4-11-25-20(27)17-10-7-15(12-18(17)24-21(25)28)19(26)23-13-14-5-8-16(22)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
AMCPRHQLQMFRSN-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)NC1=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C21H22ClN3O3 |
| Molecular Weight | 399.875 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| LogP (XlogP) | 3.8 |
The presence of the chlorine atom in the phenethyl group is significant as it may influence the compound's pharmacological properties by modulating interactions with biological targets .
Anticancer Properties
Preliminary studies suggest that this compound exhibits potential anticancer activity. Research indicates that quinazoline derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The dioxo and carboxamide functional groups may enhance its ability to interact with specific enzymes or receptors involved in cancer progression .
Antimicrobial Activity
This compound has shown promising results against various microbial strains. Notably:
- Mycobacterium tuberculosis (H37Rv) : Minimum inhibitory concentration (MIC) was reported at 12.5 μg/mL.
- Staphylococcus aureus : MIC was 7.81 μM.
- Staphylococcus epidermidis : MIC was 15.62 μM.
These findings suggest that this compound could be developed as a new antimicrobial agent targeting resistant strains .
The mechanism by which this compound exerts its effects likely involves interactions with specific proteins or enzymes within biological systems. Potential modes of action include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer or microbial growth.
- Receptor Interaction : It could bind to receptors that modulate cellular responses, potentially altering signaling pathways associated with proliferation and survival .
Case Studies and Research Findings
Several studies have explored the biological activity of quinazoline derivatives similar to this compound:
- Anticancer Activity : A study demonstrated that quinazoline derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through caspase activation.
- Antimicrobial Efficacy : Research indicated that structural modifications in quinazolines could enhance their antimicrobial properties against resistant bacterial strains.
Future Directions
While preliminary studies highlight the potential of this compound in various therapeutic areas, further research is necessary to fully elucidate its mechanisms of action and optimize its efficacy. Future studies should focus on:
- In Vivo Testing : Evaluating the compound's efficacy and safety in animal models.
- Molecular Docking Studies : To predict interactions with specific biological targets and refine structure–activity relationships.
Scientific Research Applications
While a comprehensive article focusing solely on the applications of "N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide" with detailed data tables and case studies is unavailable in the search results, information regarding similar compounds and related research areas can be compiled.
Structural and Chemical Information
N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the class of tetrahydroquinazoline derivatives. It has a molecular weight of approximately 399.5 g/mol. The compound features a tetrahydroquinazoline core, substituted with a 4-fluorobenzyl group and a pentyl chain, and two carbonyl groups at the 2 and 4 positions of the quinazoline ring. The fluorine atom in the aromatic ring may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.
Reactivity
The chemical reactivity of N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be explored through various organic reactions typical for amides and quinazoline derivatives.
Potential Applications
N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has shown potential biological activity in various studies. Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide.
Structural Analogs
Several compounds share structural similarities with N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide:
- N-(3-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide contains chlorine instead of fluorine.
- N-(benzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide lacks halogen substitution.
- N-(4-methylbenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has methyl substitution on the aromatic ring.
N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is distinguished by its specific fluorine substitution, which may enhance its binding affinity and biological activity compared to other derivatives lacking this feature. This unique modification could lead to improved therapeutic profiles in applications targeting specific biological pathways.
Related Compounds
- 3-(4-chlorobenzyl)-2,4-dioxo-N-(3-(piperidin-1-yl)propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide, also known as KKHT-20918, CHEMBL224246, or SCHEMBL8227894, has a molecular weight of 454.9 g/mol .
- 3-(4-chlorobenzyl)-2,4-dioxo-N-(2-(piperidin-1-yl)ethyl)-1H-quinazoline-7-carboxamide has the molecular formula C23H25ClN4O3 .
General Information
Comparison with Similar Compounds
Substituent Position Effects: 4-Chlorobenzyl vs. 2-Chlorobenzyl
The position of the chlorine atom on the benzyl group significantly impacts molecular properties:
- N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (): The ortho-chlorobenzyl group introduces steric hindrance, which may reduce binding affinity compared to the para-substituted analog. Additionally, the nitrobenzyl and methylphenyl substituents in this compound increase electron-withdrawing effects and lipophilicity, respectively .
Core Structure Variations: Quinazoline vs. Tetrahydropyridine
While the target compound features a tetrahydroquinazoline core, structurally related tetrahydropyridine derivatives () highlight the role of heterocyclic systems:
- 1-(4-Chlorobenzyl)-N,N,2,2-tetramethyl-1,2,3,4-tetrahydropyridin-4-iminium chloride (7c) : This tetrahydropyridine derivative shares the 4-chlorobenzyl group but lacks the quinazoline’s fused aromatic system. The simplified core may reduce synthetic complexity (83% yield) but could limit π-π stacking interactions critical for target engagement .
- N-[1-(4-Cyanobenzyl)-2,2-dimethyl-1,2,3,4-tetrahydropyridin-4-ylidene]pyrrolidinium bromide (6a): The cyanobenzyl substituent introduces strong electron-withdrawing effects, contrasting with the electron-neutral chlorobenzyl group in the target compound. Notably, 6a achieved a 99% synthesis yield, suggesting favorable reactivity under mild conditions .
Alkyl Chain and Functional Group Modifications
- Pentyl Chain (Target Compound) : The linear pentyl group at position 3 likely enhances membrane permeability compared to shorter chains.
- 3-(4-Methylphenyl) Substituent () : Replacing the pentyl chain with a methylphenyl group increases aromaticity and may improve stacking interactions but reduces conformational flexibility .
Key Research Findings and Implications
- Chlorine Position : Para-substituted benzyl groups (as in the target compound) are synthetically favorable and may optimize binding compared to ortho-substituted analogs.
- Core Flexibility : Tetrahydroquinazoline derivatives offer enhanced rigidity for targeted interactions compared to tetrahydropyridines.
- Functional Group Trade-offs: While nitro and cyano groups improve reactivity, they may compromise metabolic stability in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
